Arachidonic Acid N-Hydroxysuccinimidyl Ester

Description

Properties

IUPAC Name |

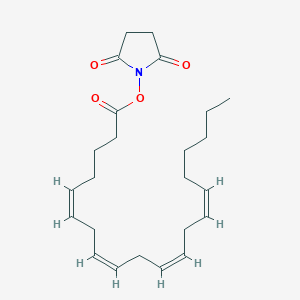

(2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXVZDBDYJGWCM-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Activation : A carbodiimide reagent (e.g., EDC) reacts with the carboxylic acid group of arachidonic acid to form an unstable O-acylisourea intermediate.

-

NHS Ester Formation : The intermediate reacts with NHS, displacing the carbodiimide-derived urea and yielding AANHS.

Limitations

-

Requires anhydrous solvents (e.g., DMF, THF) to minimize hydrolysis.

-

Generates stoichiometric byproducts (e.g., water-soluble urea derivatives), complicating purification.

-

Sensitive to ambient moisture, necessitating inert atmospheres.

Triphosgene-Mediated Synthesis: Advanced Method

A novel method using triphosgene (bis(trichloromethyl) carbonate) as an acid activator offers significant advantages in simplicity and efficiency.

Reaction Protocol

-

Reagents :

-

Arachidonic acid (1 equiv)

-

N-hydroxysuccinimide (1.2 equiv)

-

Triphosgene (0.4 equiv)

-

Anhydrous dichloromethane (DCM) or ethyl acetate

-

-

Procedure :

-

Dissolve arachidonic acid and NHS in anhydrous DCM.

-

Add triphosgene dropwise at 0°C under nitrogen.

-

Stir at room temperature for 1–2 hours.

-

Quench with aqueous sodium bicarbonate, extract with DCM, and purify via recrystallization.

-

Advantages Over Carbodiimide Methods

-

Simpler Workflow : Eliminates the need for coupling agents like EDC.

-

Faster Reaction : Completes in ≤2 hours versus 4–6 hours for carbodiimide methods.

-

Reduced Byproducts : Triphosgene decomposes into volatile byproducts (e.g., CO₂), simplifying purification.

Comparative Analysis of Preparation Methods

Optimization Strategies for Industrial-Scale Production

Solvent Selection

Stoichiometric Ratios

Purification Techniques

-

Recrystallization : Use hexane/ethyl acetate mixtures to isolate AANHS as a white crystalline solid.

-

Chromatography : Silica gel chromatography (ethyl acetate/hexane gradient) resolves residual NHS or unreacted acid.

Research Findings and Implications

Kinetic Studies

Applications in Lipid-Protein Conjugation

-

AANHS synthesized via triphosgene enables efficient labeling of serum albumin and membrane receptors, critical for drug delivery studies.

Environmental Impact

-

Triphosgene’s low stoichiometry and volatile byproducts reduce waste generation compared to carbodiimide protocols.

Chemical Reactions Analysis

Primary Reaction Mechanism

The core reaction of AA-NHS involves the NHS ester group reacting with primary amines to form stable amide bonds. This process occurs through a nucleophilic attack mechanism:

- Step 1 : The carbonyl carbon of the NHS ester is attacked by a primary amine (e.g., lysine residues in proteins), forming a tetrahedral intermediate.

- Step 2 : The intermediate undergoes rearrangement, releasing N-hydroxysuccinimide (NHS) as a leaving group.

- Step 3 : A stable amide bond is formed between the fatty acid chain and the target amine .

This reaction is highly selective for primary amines, with minimal reactivity toward other nucleophiles like hydroxyl or sulfhydryl groups .

Substitution Reactions

- Primary Amines : Reacts with lysine residues in proteins or amino groups in nucleotides to form covalent amide bonds .

- Hydroxylamine : Forms hydroxamic acids via nucleophilic substitution .

- Gas-Phase Conjugation : In gas-phase reactions, carboxylates can initiate nucleophilic attacks, forming labile anhydride bonds that cleave to transfer oxygen .

Hydrolysis

- Acidic Conditions : Hydrolyzes to arachidonic acid and NHS under acidic conditions, with a mechanism involving protonation of the ester carbonyl .

- Basic Conditions : Reacts with hydroxide ions to form carboxylate salts, which are less stable .

Catalytic Reactions

Environmental and Stability Factors

Bioconjugation

- Protein Labeling : Covalently attaches to lysine residues in proteins like bovine serum albumin (BSA), enhancing stability in drug delivery systems.

- Lipid Metabolism : Modifies enzymes in the arachidonic acid pathway, altering prostaglandin synthesis and inflammatory responses .

Therapeutic Implications

- Anti-Inflammatory Agents : Inhibits cyclooxygenase (COX) enzymes, reducing eicosanoid production .

- Drug Development : Used as a precursor for lipid-based therapeutics targeting cardiovascular diseases .

Research Findings

Scientific Research Applications

Bioconjugation and Labeling

AA-NHS is extensively used for the labeling of biomolecules , particularly proteins and oligonucleotides. The NHS ester reacts with primary amines present in these biomolecules to form stable covalent bonds. This property is crucial for:

- Protein Modification : Enhancing the functionality or stability of therapeutic proteins by attaching hydrophobic fatty acid chains, which can improve solubility and bioavailability .

- Oligonucleotide Labeling : Facilitating the conjugation of fluorescent dyes or other functional groups to nucleic acids for various analytical applications, including PCR and sequencing .

Drug Delivery Systems

The hydrophobic nature of AA-NHS allows it to be incorporated into drug delivery systems. By conjugating drugs with AA-NHS, researchers can:

- Increase Half-Life : Fatty acid conjugates can enhance the pharmacokinetics of therapeutic proteins by improving their stability and reducing clearance rates in vivo .

- Targeted Delivery : The ability to modify drug molecules with AA-NHS enables targeted delivery to specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects.

Chemical Probes for Proteomics

AA-NHS serves as a versatile chemical probe in proteomics research. It can be employed to:

- Map Reactive Sites : By utilizing AA-NHS as a probe, researchers can identify reactive hotspots on proteins, which are critical for understanding protein function and interactions . This approach aids in discovering new drug targets by mapping active sites and allosteric sites.

- Activity-Based Protein Profiling (ABPP) : AA-NHS can be used in ABPP strategies to profile enzyme activity within complex proteomes, providing insights into metabolic pathways and disease mechanisms .

Case Studies

-

Therapeutic Protein Conjugation

In a study evaluating the effects of fatty acid conjugation on protein stability, researchers demonstrated that attaching AA-NHS to a therapeutic protein significantly increased its half-life in circulation compared to the native form . This finding underscores the potential of AA-NHS in enhancing drug formulations. -

Mapping Reactive Hotspots

Another study utilized AA-NHS as a chemical probe to identify reactive lysine residues on target proteins involved in cancer progression. The results revealed new potential binding sites for small molecule inhibitors, thereby aiding drug discovery efforts . -

Fluorescent Labeling of Oligonucleotides

Researchers successfully labeled oligonucleotides with AA-NHS conjugated fluorescent dyes, demonstrating improved signal intensity in fluorescence-based assays compared to traditional labeling methods . This application highlights the utility of AA-NHS in nucleic acid research.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways involved in inflammation. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Similar NHS Esters

NHS esters are widely used for amine-targeting bioconjugation. Below is a detailed comparison of AANHS with structurally and functionally related compounds:

Key Comparative Insights:

Backbone Influence on Function :

- AANHS’s hydrophobic polyunsaturated chain facilitates integration into lipid bilayers, unlike hydrophilic PEGylated (e.g., DBCO-PEG4-NHS) or fluorescent (e.g., Alexa-647 NHS) esters .

- Aromatic NHS esters (e.g., pyrenebutyric acid) enable fluorescence-based tracking but lack lipid-specific interactions .

Reactivity and Selectivity: All NHS esters react preferentially with primary amines, but non-specific binding to secondary amines or thiols can occur, especially in complex biological matrices . AANHS’s long alkyl chain may sterically hinder reactions with buried amines, unlike smaller esters (e.g., thioctic acid NHS) .

Stability :

- AANHS is highly oxidation-sensitive due to its unsaturated bonds, requiring stringent storage conditions. In contrast, saturated esters (e.g., arachidic acid NHS ester) or PEGylated derivatives exhibit better oxidative stability .

- Hydrolysis rates vary: DBCO-PEG4-NHS esters hydrolyze slower in aqueous buffers than AANHS or mycotoxin-derived esters .

Applications in Research: Immunoassays: Mycotoxin NHS esters (e.g., Zearalenone, Ochratoxin A) are preferred for hapten conjugation due to their small size and high epitope specificity . Nanotechnology: Thioctic acid NHS esters outperform AANHS in nanoparticle functionalization due to disulfide-mediated gold surface binding .

Biological Activity

Arachidonic Acid N-Hydroxysuccinimidyl Ester (AA-NHS) is a bioactive compound derived from arachidonic acid, a polyunsaturated fatty acid involved in various physiological processes, including inflammation and cell signaling. This article explores the biological activity of AA-NHS, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 401.54 g/mol

- CAS Number : 187224-28-8

AA-NHS functions primarily through the formation of stable amide bonds with nucleophilic sites in proteins. This reaction is facilitated by the N-hydroxysuccinimide (NHS) moiety, which enhances the reactivity of the carboxylic acid group in arachidonic acid. The resultant conjugates can modulate various biological activities, including:

- Protein Modification : AA-NHS can covalently modify proteins, impacting their function and activity.

- Cell Signaling : The ester can influence signaling pathways related to inflammation and immune responses by altering the availability of arachidonic acid derivatives, such as prostaglandins and leukotrienes.

1. Inflammation Modulation

Arachidonic acid is a precursor for several eicosanoids that play critical roles in inflammatory responses. Studies have shown that AA-NHS can enhance the production of pro-inflammatory mediators:

- Eicosanoid Synthesis : AA-NHS increases levels of thromboxanes and prostaglandins in activated platelets, contributing to vasodilation and increased vascular permeability .

2. Cellular Effects

Research indicates that AA-NHS can affect various cell types:

- Platelet Function : In isolated platelet studies, low concentrations of AA-NHS were found to enhance thromboxane synthesis, indicating its role in platelet activation and aggregation .

- Immune Response : AA-NHS has been shown to influence leukocyte function without significantly affecting lymphocyte proliferation .

Case Studies

- Study on Platelet Activation :

- Kidney Disease Research :

Data Table: Biological Effects of this compound

Q & A

Q. What are the standard protocols for conjugating Arachidonic Acid N-Hydroxysuccinimidyl Ester (AA-NHS) to amine-containing biomolecules?

Methodological Answer:

- Use a mild alkaline buffer (e.g., 100 mM phosphate buffer, pH 8.7) to deprotonate primary amines (e.g., lysine residues) for optimal reactivity .

- Dissolve AA-NHS in anhydrous DMF (10–20 mM) to maintain ester stability and prevent hydrolysis. Add this solution dropwise to the protein or peptide solution at a 5–10:1 molar ratio (AA-NHS:protein) .

- Incubate for 2 hours at room temperature (20–25°C) with gentle agitation. Terminate the reaction by adding excess ethanolamine (10 mM final concentration) to quench unreacted NHS esters .

- Purify the conjugate via dialysis (3.5 kDa cutoff) or size-exclusion chromatography to remove unreacted dye or byproducts.

Q. How can researchers confirm successful conjugation of AA-NHS to target biomolecules?

Methodological Answer:

- SDS-PAGE : Observe a shift in molecular weight due to the addition of AA (304.47 g/mol) .

- Mass Spectrometry : Use MALDI-TOF or ESI-MS to detect mass changes in the conjugated product versus the unmodified biomolecule .

- Fluorescence Detection : If using a fluorescent NHS ester (e.g., Alexa Fluor derivatives), measure emission spectra or perform gel-based fluorescence imaging .

Q. What buffer conditions are critical for maintaining AA-NHS ester stability during reactions?

Methodological Answer:

- Avoid aqueous buffers with high nucleophilicity (e.g., Tris-HCl) or acidic pH (<7.0), which accelerate NHS ester hydrolysis.

- Use low-ionic-strength buffers (e.g., 10 mM sodium bicarbonate, pH 8.3) to minimize protein aggregation and improve reaction efficiency .

- Pre-equilbrate the protein solution to sub-isoelectric pH to enhance amine reactivity .

Q. How does the hydrophobicity of AA-NHS affect conjugation efficiency in aqueous systems?

Methodological Answer:

- Arachidonic Acid’s long alkyl chain reduces water solubility. Use co-solvents like DMSO or DMF (≤10% v/v) to solubilize AA-NHS while maintaining protein stability .

- Increase protein concentration (≥2 mg/mL) to enhance collision frequency between AA-NHS and target amines .

- Post-conjugation, add detergents (e.g., 0.1% Tween-20) to prevent aggregation during purification .

Q. What safety precautions are essential when handling AA-NHS ester?

Methodological Answer:

- Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Work in a fume hood to minimize inhalation of DMF vapors, which are toxic .

- Store AA-NHS desiccated at 2–8°C to prevent hydrolysis. Discard expired esters via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize NHS ester activation efficiency for AA conjugation in carbodiimide-mediated reactions?

Methodological Answer:

- Use N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) at a 1:2 molar ratio (EDC:NHS) to maximize NHS ester formation .

- Characterize activation success via PM-IRRAS (to detect NHS ester carbonyl peaks at ~1740 cm⁻¹) or ToF-SIMS (to identify succinimide-related fragments) .

- Avoid side reactions (e.g., urea formation) by using anhydrous solvents (e.g., DMF) and limiting reaction time to 30 minutes .

Q. What strategies mitigate competing side reactions when conjugating AA-NHS to proteins with multiple reactive sites?

Methodological Answer:

- Site-directed conjugation : Use engineered proteins with single lysine residues or N-terminal tags (e.g., Sortase A motifs) to ensure specificity .

- Kinetic control : Conduct reactions at 4°C to slow hydrolysis and favor selective amine reactivity .

- Post-conjugation analysis : Employ LC-MS/MS peptide mapping to identify modified residues and quantify labeling efficiency .

Q. How can researchers address low yields in AA-NHS ester synthesis?

Methodological Answer:

- Alternative activation methods : If carbodiimide-mediated activation fails, use mixed anhydrides (e.g., isobutyl chloroformate) for higher yields .

- Purification : Isolate NHS esters via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol .

- Monitor reaction progress : Use ESI-MS to confirm ester formation (e.g., m/z 408.26 [M-2H]²⁺ for Alexa Fluor 594-NHS) .

Q. What analytical techniques detect byproducts from AA-NHS ester hydrolysis or degradation?

Methodological Answer:

- Reverse-phase HPLC : Resolve hydrolyzed arachidonic acid (retention time ~12 min) from intact AA-NHS (retention time ~18 min) using a C18 column and acetonitrile/water gradient .

- NMR spectroscopy : Detect succinimide ring-opening byproducts (e.g., δ 2.8 ppm for hydrolyzed NHS) .

- Fluorescence quenching assays : Monitor loss of fluorescent signal if using labeled NHS esters (e.g., Alexa Fluor derivatives) .

Q. How does the AA-NHS ester compare to other NHS esters (e.g., palmitic acid-NHS) in lipid-protein conjugation studies?

Methodological Answer:

- Reactivity : AA-NHS (20-carbon chain) exhibits slower conjugation kinetics than shorter-chain esters (e.g., palmitic acid-NHS, 16-carbon) due to steric hindrance .

- Biological activity : Post-conjugation, AA’s eicosanoid signaling properties may require functional validation (e.g., COX-2 inhibition assays) versus inert lipid anchors .

- Solubility : AA-NHS requires higher DMF concentrations (≥20% v/v) compared to hydrophilic NHS esters (e.g., fluorescein-NHS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.